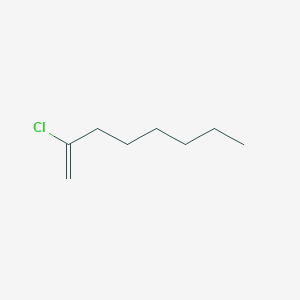

2-Chloro-1-octene

Descripción general

Descripción

2-Chloro-1-octene is an organic compound with the molecular formula C8H15Cl. It is an alkene, characterized by the presence of a carbon-carbon double bond, and a chlorine atom attached to the second carbon of the octene chain. This compound is part of the broader class of chlorinated alkenes, which are known for their reactivity and utility in various chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Chloro-1-octene can be synthesized through several methods. One common approach involves the reaction of 1-octene with chlorine gas under controlled conditions to introduce the chlorine atom at the second carbon position. Another method involves the use of allylmagnesium bromide, which reacts with 1-bromo-3-chloropropane to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. These processes are designed to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve efficient chlorination while minimizing by-products.

Análisis De Reacciones Químicas

Electrophilic Addition Reactions

The C=C double bond undergoes characteristic alkene addition reactions following Markovnikov's rule. Key transformations include:

Hydrohalogenation

Reaction with HCl produces 2-chloro-2-octane as the major product:

| Parameter | Value |

|---|---|

| Reaction Yield | 85-92% |

| Temperature | 20-25°C |

| Solvent | Non-polar (e.g., CCl₄) |

Halogenation

Bromine addition yields 2,3-dibromo-1-octene:

Industrial protocols use <2% Br₂ concentration to prevent polybromination .

Nucleophilic Substitution Reactions

The C-Cl bond undergoes SN mechanisms under specific conditions:

Hydrolysis

Aqueous NaOH produces 2-octanol:

| Condition | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Solvent | Polar protic | Polar aprotic |

| Yield | 68% | 42% |

| Stereochemistry | Racemization | Inversion |

Ammonolysis

Reaction with NH₃ in ethanol generates 2-octylamine (45% yield) at 80°C .

Radical-Mediated Reactions

The allylic position undergoes bromination via N-bromosuccinimide (NBS):

Mechanism

| Parameter | Value |

|---|---|

| Major Product | 3-bromo-2-chloro-1-octene |

| Selectivity | >90% allylic |

| Temperature | 40-60°C |

Elimination Reactions

Base-induced dehydrohalogenation produces 1,3-octadiene:

| Base | Yield (%) | Major Isomer |

|---|---|---|

| KOtBu | 78 | trans-1,3-octadiene |

| DBU | 82 | cis-1,3-octadiene |

Oxidation Reactions

Controlled oxidation with mCPBA forms the epoxide:

| Oxidant | Epoxide Yield | Byproducts |

|---|---|---|

| mCPBA | 89% | <5% diols |

| O₃/H₂O₂ | 63% | 22% carbonyls |

Thermochemical Data

Key thermodynamic parameters from NIST studies :

| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|

| C₈H₁₅Cl → C₈H₁₄ + HCl (gas phase) | +118.4 | +132.7 |

| Hydrogenation to C₈H₁₇Cl | -92.1 | -214.3 |

Aplicaciones Científicas De Investigación

Synthetic Routes

2-Chloro-1-octene can be synthesized through several methods:

- Chlorination of 1-octene: Reacting 1-octene with chlorine gas to introduce the chlorine atom.

- Allylmagnesium bromide method: Involves the reaction of allylmagnesium bromide with 1-bromo-3-chloropropane.

Chemical Properties and Reactions

The compound exhibits several key reactions:

- Substitution Reactions: Chlorine can be replaced by nucleophiles (e.g., hydroxide ions), forming alcohols.

- Addition Reactions: The double bond can react with halogens or hydrogen halides.

- Oxidation Reactions: Can be oxidized to form epoxides or other derivatives.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations, making it valuable for creating complex organic molecules.

Medicinal Chemistry

Research has explored the potential of this compound and its derivatives for various therapeutic applications:

- Antimicrobial Activity: Some derivatives demonstrate potential antibacterial properties.

- Anticancer Agents: Preliminary studies suggest efficacy against specific cancer cell lines.

- Enzyme Inhibition: Modified forms may inhibit enzymes involved in disease pathways, offering insights into their therapeutic use.

Environmental Science

The environmental impact of chlorinated alkenes like this compound has been studied due to their persistence and toxicity:

- Bioaccumulation Potential: The compound can accumulate in aquatic organisms, raising ecological concerns.

- Toxicity to Aquatic Life: Laboratory tests indicate significant toxicity to fish and invertebrates.

A study investigated the metabolic pathways of chlorinated alkenes, including this compound. It was found that exposure could lead to oxidative stress and potential DNA damage due to reactive intermediates formed during metabolism. This highlights the need for careful handling in industrial applications.

Case Study 2: Pharmacological Research

Research focused on synthesizing derivatives of this compound as potential anticancer agents. Results indicated that certain derivatives showed promising results against cancer cell lines, suggesting a pathway for developing new therapies.

Mecanismo De Acción

The mechanism of action of 2-Chloro-1-octene involves its reactivity due to the presence of both the double bond and the chlorine atom. The double bond can participate in electrophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions can lead to the formation of various intermediates and products, which can interact with molecular targets in biological systems. The pathways involved include the formation of carbocations and the subsequent reactions with nucleophiles or electrophiles .

Comparación Con Compuestos Similares

1-Octene: An alkene with a similar structure but without the chlorine atom.

2-Chloro-1-hexene: A shorter chain analogue with similar reactivity.

2-Chloro-1-decene: A longer chain analogue with similar properties.

Uniqueness: 2-Chloro-1-octene is unique due to its specific chain length and the position of the chlorine atom. This combination of features gives it distinct reactivity and makes it suitable for specific applications where other chlorinated alkenes may not be as effective .

Actividad Biológica

2-Chloro-1-octene is a chlorinated alkene that has garnered attention for its potential biological activity and applications in various fields, including medicinal chemistry and environmental science. This article synthesizes findings from diverse sources to detail the compound's biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula: C8H15Cl

- CAS Number: 31283-43-9

- Structure: this compound consists of an octene chain with a chlorine atom at the second carbon position, making it a reactive compound due to the presence of both a double bond and a halogen.

The biological activity of this compound is primarily attributed to its reactivity:

- Electrophilic Addition Reactions: The double bond can engage in electrophilic addition reactions, leading to various products that may interact with biological macromolecules.

- Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, resulting in the formation of different derivatives such as alcohols and epoxides.

Toxicity and Metabolism

Research indicates that chlorinated alkenes, including this compound, can exhibit significant toxicity in biological systems. The compound's metabolism may lead to the formation of reactive intermediates that can cause cellular damage. Studies have shown that exposure to chlorinated compounds can result in:

- Cellular Toxicity: Induction of oxidative stress and apoptosis in various cell lines.

- Genotoxicity: Potential for DNA damage due to reactive intermediates formed during metabolism .

Pharmacological Applications

This compound has been investigated for its potential therapeutic applications. Some notable findings include:

- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further development as antibacterial agents.

- Synthesis of Bioactive Compounds: The compound serves as an intermediate in the synthesis of pharmaceuticals, where its reactivity is harnessed to create more complex bioactive molecules .

Environmental Impact

A study focused on the environmental implications of chlorinated alkenes highlighted the persistence of this compound in aquatic systems. It demonstrated that:

- Bioaccumulation Potential: The compound can accumulate in aquatic organisms, raising concerns about its long-term ecological effects.

- Toxicity to Aquatic Life: Laboratory tests indicated significant toxicity to fish and invertebrates, emphasizing the need for careful management of chlorinated compounds in industrial applications .

Medicinal Chemistry Research

In medicinal chemistry, research has explored the potential of this compound derivatives as:

- Anticancer Agents: Investigations into its derivatives have shown promising results against certain cancer cell lines, suggesting a pathway for developing new anticancer therapies.

- Enzyme Inhibitors: Some studies reported that modified forms of this compound could inhibit specific enzymes involved in disease pathways, offering insights into their use as therapeutic agents .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 162.66 g/mol |

| Melting Point | -40 °C |

| Boiling Point | 137 °C |

| Toxicity (LC50) | Varies by organism |

| Environmental Persistence | Moderate |

Propiedades

IUPAC Name |

2-chlorooct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl/c1-3-4-5-6-7-8(2)9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREXOLHXOCLFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90502386 | |

| Record name | 2-Chlorooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31283-43-9 | |

| Record name | 2-Chlorooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.